4-Fluoroquinoline

Overview

Description

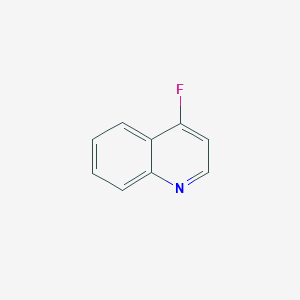

4-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines are known for their wide range of applications, particularly in medicinal chemistry, due to their antibacterial, antimalarial, and antiviral activities .

Mechanism of Action

Target of Action

4-Fluoroquinoline, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork . This inhibition of normal enzyme activity disrupts bacterial DNA synthesis, leading to rapid bacterial cell death .

Biochemical Pathways

The fluoroquinolones, including this compound, are the only direct inhibitors of DNA synthesis . By binding to the enzyme-DNA complex, they stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV . These complexes block the progress of the replication fork, thereby inhibiting DNA replication .

Pharmacokinetics

Fluoroquinolones are known for their advantageous pharmacokinetic properties, including high oral bioavailability, large volume of distribution, and broad-spectrum antimicrobial activity . These properties result in higher serum concentrations and lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of this compound’s action is the inhibition of bacterial DNA synthesis, leading to rapid bacterial cell death . This is due to the formation of a ternary complex of the drug, enzyme, and DNA, which blocks the progression of the DNA replication fork .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by environmental factors. For instance, fluoroquinolones under ultraviolet radiation exposure can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide . These molecules can alter biological systems, generating harmful effects like phototoxicity, photocarcinogenicity, and photoallergy .

Biochemical Analysis

Biochemical Properties

4-Fluoroquinoline exhibits broad-spectrum antibacterial activity by binding to bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA replication, and their inhibition by this compound leads to the cessation of bacterial growth .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can induce the formation of photoactivated molecules like singlet oxygen, superoxide anion radicals, and hydrogen peroxide, which can alter biological systems and generate harmful effects like phototoxicity . Moreover, it has been associated with mitochondrial dysfunction, contributing to organ toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This leads to cell death, making it a very effective way of killing bacteria .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been observed that logarithmic reductions in viable cell counts of bacteria exposed to this compound ranged from 0.17 to 2.14 for Pseudomonas aeruginosa .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, renal handling, including tubular secretion and reabsorption, is the main determinant of this compound plasma half-life, clinical duration of action, and drug-drug interactions .

Metabolic Pathways

This compound is involved in the metabolic pathways that interact with bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA replication, and their inhibition by this compound leads to the cessation of bacterial growth .

Transport and Distribution

This compound exists as charged molecules in blood and urine, making their absorption, distribution, and elimination likely to be influenced by active transport mechanisms . Lipophilicity does not seem to play a significant role, since some of them are hydrophilic .

Subcellular Localization

The subcellular localization of this compound is likely to be within the bacterial cells where it binds to the bacterial DNA gyrase and topoisomerase IV enzymes . This binding inhibits the function of these enzymes, leading to the cessation of bacterial DNA replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoroquinoline can be synthesized through various methods, including cyclocondensation, cycloaddition reactions, and direct fluorination. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach is the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cycloaddition reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride or tetrabutylphosphonium fluoride in dimethyl sulfoxide are commonly used.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organometallic reagents are frequently employed.

Cycloaddition Reactions: These reactions often involve the use of dienes or azides under specific conditions.

Major Products: The major products formed from these reactions include various substituted quinolines and polyfluorinated quinolines, which exhibit enhanced biological activities .

Scientific Research Applications

4-Fluoroquinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

4-Fluoroquinoline is compared with other fluorinated quinolines and isoquinolines:

Properties

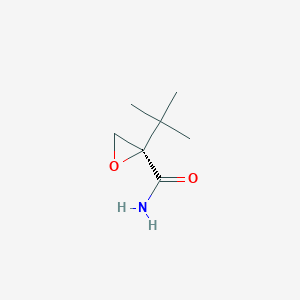

IUPAC Name |

4-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCUJTLKJPQFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192593 | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-70-7 | |

| Record name | 4-Fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the position of the fluorine atom in fluoroquinolines regarding their genotoxicity?

A1: Research suggests that the position of the fluorine atom in fluoroquinolines plays a crucial role in their ability to interact with DNA and potentially cause damage. The study found that while 2- and 3-fluoroquinoline did not show significant mutagenic activity, 4-fluoroquinoline, along with 5-, 6-, 7-, and 8-fluoroquinoline, did not induce unscheduled DNA synthesis (UDS) in rat hepatocytes []. This indicates that positions 1-3 in the quinoline ring system, particularly the 4th position, are critical for the genotoxicity of these compounds.

Q2: What is the significance of studying the genotoxicity of compounds like this compound?

A3: Understanding the genotoxicity of chemicals like this compound is crucial for assessing their potential risks to human health and the environment []. Compounds exhibiting genotoxicity can potentially cause mutations in DNA, which may lead to various health problems, including cancer. Therefore, these studies provide valuable insights for developing safer drug candidates and for implementing appropriate safety measures in industrial and research settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Nitro-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B121724.png)